3-(Cyclopropyldifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropyldifluoromethyl)aniline is an organic compound with the molecular formula C10H11F2N. It consists of an aniline moiety substituted with a cyclopropyldifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where an aniline derivative reacts with a cyclopropyldifluoromethyl halide under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopropyldifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it to cyclopropyldifluoromethyl-substituted cyclohexylamines.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Cyclohexylamines.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
3-(Cyclopropyldifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Cyclopropyldifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. The cyclopropyldifluoromethyl group can influence the electronic properties of the aniline ring, affecting its reactivity and interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 3,5-Difluoroaniline
- 3-Fluoro-2-Methyl-Aniline
- Aniline
Comparison: 3-(Cyclopropyldifluoromethyl)aniline is unique due to the presence of the cyclopropyldifluoromethyl group, which imparts distinct electronic and steric properties compared to other aniline derivatives.
Properties
Molecular Formula |
C10H11F2N |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
3-[cyclopropyl(difluoro)methyl]aniline |
InChI |
InChI=1S/C10H11F2N/c11-10(12,7-4-5-7)8-2-1-3-9(13)6-8/h1-3,6-7H,4-5,13H2 |
InChI Key |
JUEGBKWSMHBFLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC(=CC=C2)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.